molecular formula C9H8N2O2 B14734818 p-Methoxy-2-diazoacetophenone CAS No. 6832-17-3

p-Methoxy-2-diazoacetophenone

Cat. No.: B14734818
CAS No.: 6832-17-3
M. Wt: 176.17 g/mol
InChI Key: UEHXIAGUEPEVPK-UHFFFAOYSA-N
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Description

p-Methoxy-2-diazoacetophenone: is an organic compound that belongs to the class of diazo ketones It is characterized by the presence of a diazo group (-N=N-) attached to a ketone functional group, with a methoxy group (-OCH₃) attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-methoxy-2-diazoacetophenone typically involves the diazotization of p-methoxyacetophenone. One common method includes the reaction of p-methoxyacetophenone with diazomethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the diazo compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with diazo compounds.

Chemical Reactions Analysis

Types of Reactions: p-Methoxy-2-diazoacetophenone undergoes various chemical reactions, including:

    Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form pyrazolines and pyrazoles.

    Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Decomposition Reactions: Under certain conditions, the diazo group can decompose to generate reactive intermediates such as

Properties

CAS No.

6832-17-3

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-diazo-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(12)6-11-10/h2-6H,1H3

InChI Key

UEHXIAGUEPEVPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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